molecular formula C23H22N4O3S B2444515 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine CAS No. 1111290-62-0

3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

Cat. No. B2444515
CAS RN: 1111290-62-0
M. Wt: 434.51
InChI Key: KQNVIBIYLSJDTO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridazine ring, and a sulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-oxadiazole and pyridazine rings. These heterocyclic rings can be synthesized using various methods reported in the literature . The introduction of the sulfanyl group and the 3,4-dimethoxyphenyl group would likely be achieved through subsequent reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole and pyridazine rings would contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in various interactions depending on its chemical environment .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole and pyridazine rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar sulfanyl group and the nonpolar aromatic rings .

Scientific Research Applications

Organic Synthesis and Catalysis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .

Biological Activity and Drug Design

The compound’s unique structure, incorporating a triazole ring, makes it interesting for drug design. Triazole derivatives exhibit diverse biological effects due to their ability to bind with target molecules. Researchers have explored β-azolyl ketones, including 3-aryl-3-triazolylpropiophenones, which have potential applications as fungicides, bactericides, and herbicides. Investigating the bioactivity of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine could lead to novel therapeutic agents .

Materials Science and Organic Electronics

The compound’s π-conjugated system and electron-rich aromatic rings suggest potential applications in organic electronics. Researchers might explore its use as a building block for organic semiconductors, light-emitting materials, or field-effect transistors. Its unique combination of electron-donating and accepting groups could enhance charge transport properties .

Peptide Chemistry and Amino Acid Derivatives

Considering its L-alanine moiety, 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine could be relevant in peptide chemistry. Amino acid derivatives play a crucial role in peptide synthesis and modification. Researchers might explore its reactivity in peptide coupling reactions or as a building block for bioactive peptides .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interactions with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further studies to explore its potential applications, based on its unique structure and properties .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-15-5-7-16(8-6-15)18-10-12-22(26-25-18)31-14-21-24-23(27-30-21)17-9-11-19(28-2)20(13-17)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNVIBIYLSJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

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